molecular formula C3H3N3OS B14567516 1,2,3-Thiadiazole-5-carboxaldoxime CAS No. 61444-94-8

1,2,3-Thiadiazole-5-carboxaldoxime

Cat. No.: B14567516
CAS No.: 61444-94-8
M. Wt: 129.14 g/mol
InChI Key: AVDHSMFWZKSJRP-GORDUTHDSA-N
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Description

1,2,3-Thiadiazole-5-carboxaldoxime (CAS Registry Number: 61444-94-8) is a chemical reagent of interest in medicinal and agricultural chemistry research. Its molecular formula is C 3 H 3 N 3 OS, and it is often handled in salt forms, such as its sodium derivative (Molecular Weight: 151.12 g/mol) . This compound is a functionalized derivative of the 1,2,3-thiadiazole heterocycle, a scaffold recognized for its versatile and broad spectrum of biological activities . The primary research value of this compound is highlighted in metabolic studies. Specifically, it has been identified as a precursor in the formation of a glucuronic acid conjugate in biological systems, as demonstrated in rabbit models following intravenous administration . The isolation and identification of this glucuronide metabolite were achieved using advanced analytical techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometry . This makes the compound a valuable probe for investigating the metabolic fate and disposition of thiadiazole-containing molecules. Research into 1,2,3-thiadiazole derivatives, such as this oxime, is driven by their significant potential in pharmaceutical and agrochemical applications. The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery, with documented derivatives exhibiting promising antifungal, antiviral, insecticidal, and anticancer activities . The oxime functional group can serve as a key synthetic intermediate for further chemical transformations, enabling researchers to explore structure-activity relationships and develop novel bioactive agents . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61444-94-8

Molecular Formula

C3H3N3OS

Molecular Weight

129.14 g/mol

IUPAC Name

(NE)-N-(thiadiazol-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C3H3N3OS/c7-5-2-3-1-4-6-8-3/h1-2,7H/b5-2+

InChI Key

AVDHSMFWZKSJRP-GORDUTHDSA-N

Isomeric SMILES

C1=C(SN=N1)/C=N/O

Canonical SMILES

C1=C(SN=N1)C=NO

Related CAS

71683-08-4 (hydrochloride salt)

Origin of Product

United States

Preparation Methods

Hurd–Mori Cyclization: Foundation of Thiadiazole Formation

The Hurd–Mori reaction remains the most widely employed method for constructing 1,2,3-thiadiazoles. This protocol involves the cyclization of N-substituted hydrazones 1 with thionyl chloride (SOCl₂) or sulfur dichloride (S₂Cl₂), yielding 4,5-disubstituted 1,2,3-thiadiazoles 3 (Scheme 1).

Mechanistic Pathway :

  • Hydrazone Activation : The electron-withdrawing group (Z = COOR, SO₂R) on the hydrazone’s N₂ nitrogen facilitates deprotonation, generating a nucleophilic nitrogen.
  • Sulfur Incorporation : Thionyl chloride reacts with the hydrazone’s α-carbon, introducing a sulfur atom via electrophilic substitution.
  • Cyclization and Aromatization : Intramolecular cyclization forms the thiadiazole ring, followed by elimination of HCl and H₂O to yield the aromatic heterocycle.

Aldoxime Formation: Condensation with Hydroxylamine

Reaction Conditions and Optimization

The aldehyde 5 reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under basic conditions (pH 8–9) to form 1,2,3-thiadiazole-5-carboxaldoxime 7 (Scheme 2).

Key Variables :

  • Solvent : Ethanol/water (3:1) balances solubility and reaction efficiency.
  • Temperature : Reflux (78°C) accelerates kinetics but risks aldoxime decomposition.
  • Stoichiometry : A 1.2:1 molar ratio of NH₂OH·HCl to aldehyde minimizes side products.

Isolation : The sodium salt of 7 precipitates upon addition of NaOH, enabling straightforward purification (83% yield).

Alternative Synthetic Pathways

Pechmann Cycloaddition

Diazoalkanes 8 react with thiocarbonyl compounds 9 to form 1,2,3-thiadiazoles via [3+2] cycloaddition (Scheme 3). While less common for 5-carboxaldehydes, this method offers complementary regioselectivity for complex substrates.

Wolff Heterocyclization

α-Diazo thiocarbonyl compounds 10 undergo thermal or photochemical cyclization to thiadiazoles. This route is advantageous for sterically hindered aldehydes but requires stringent control over diazo stability.

Analytical and Practical Considerations

Spectroscopic Characterization

  • ¹H NMR : Aldoxime protons appear as singlets at δ 8.2–8.5 ppm, while the thiadiazole ring protons resonate at δ 7.8–8.1 ppm.
  • IR : Strong absorption at 1640 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (O-H stretch) confirms aldoxime formation.

Challenges and Mitigation

  • Aldehyde Oxidation : Over-oxidation to carboxylic acids is minimized using mild oxidizing agents (e.g., MnO₂).
  • Byproduct Formation : Chromatographic purification (SiO₂, ethyl acetate/hexane) removes sulfonyl chloride byproducts from Hurd–Mori reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-5-carboxaldoxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-5-carboxaldoxime involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with biological targets such as enzymes and receptors. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

A. 3-Methoxy-1,2-thiazole-5-carboxylic acid ()

  • Structure : Thiazole ring (one sulfur, one nitrogen) with methoxy (-OCH₃) and carboxylic acid (-COOH) substituents.
  • Molecular Weight : 159.17 g/mol.
  • Key Features : High purity (≥95%), liquid state, and stability under controlled storage.
  • Applications : Used as a building block in pharmaceuticals (e.g., targeting neurological and metabolic disorders) and materials science (enhancing thermal/optical properties).

Comparison :

  • Ring System: The thiazole ring (1 sulfur, 1 nitrogen) in 3-Methoxy-1,2-thiazole-5-carboxylic acid contrasts with the thiadiazole ring (1 sulfur, 2 nitrogens) in the target compound.
  • Functional Groups : The aldoxime group in 1,2,3-Thiadiazole-5-carboxaldoxime may enable metal coordination, unlike the carboxylic acid in the thiazole derivative.

B. Thiazol-5-ylmethyl Carbamate Derivatives ()

  • Structure : Thiazole ring with carbamate (-OCONH₂) and hydroperoxypropan-2-yl substituents.

Comparison :

  • Bioactivity : The carbamate group in these derivatives is associated with enzyme inhibition, whereas the aldoxime group in the target compound may favor chelation or redox reactions.
  • Synthesis : Thiosemicarbazide and sodium acetate are used in thiadiazole synthesis (), while carbamate derivatives likely require multi-step functionalization.

Q & A

Q. What are the established synthetic routes for preparing 1,2,3-thiadiazole-5-carboxaldoxime derivatives, and what key reagents are involved?

The synthesis of 1,2,3-thiadiazole derivatives often involves cyclization reactions. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides are reacted in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine to form the thiadiazole core. Key steps include sulfur elimination and purification via column chromatography. Structural confirmation requires ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiadiazole backbone and substituent positions. For example, the oxime group (-CH=N-OH) in 1,2,3-thiadiazole-4-carboxaldehyde oxime (CAS 162640-72-4) can be identified via characteristic proton signals at δ ~8–10 ppm. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What physicochemical properties should be prioritized during initial characterization?

Key properties include molecular formula (e.g., C₃H₃N₃OS for 1,2,3-thiadiazole-4-carboxaldehyde oxime), density (~1.5 g/cm³ predicted), and stability under varying pH/temperature. Computational tools (e.g., DFT calculations) can predict electronic properties like HOMO-LUMO gaps, aiding in reactivity assessments .

Advanced Research Questions

Q. How can mechanistic insights into sulfur elimination during thiadiazole synthesis improve reaction yields?

Sulfur elimination during cyclization (e.g., in DMF with triethylamine) involves radical intermediates. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and optimize iodine stoichiometry to minimize byproducts. Kinetic studies under controlled temperatures (e.g., 60–80°C) can reveal rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data for thiadiazole derivatives?

Discrepancies in NMR data may arise from tautomerism or impurities. Methodologies include:

  • Variable temperature (VT) NMR to assess dynamic equilibria.
  • 2D NMR techniques (HSQC, HMBC) to resolve signal overlap.
  • Cross-validation with X-ray crystallography or HRMS. For example, unexpected ¹³C NMR peaks in cyclized products may indicate residual solvents, necessitating repurification .

Q. How can reaction conditions be optimized to enhance selectivity in thiadiazole functionalization?

Solvent polarity and catalyst choice significantly impact regioselectivity. For instance, DMF stabilizes intermediates in cyclization reactions, while triethylamine facilitates deprotonation. Design of experiments (DoE) approaches, such as response surface methodology (RSM), can systematically optimize variables (e.g., temperature, reagent ratios) .

Q. What methodological frameworks are recommended for evaluating the pharmacological potential of this compound derivatives?

Prioritize in vitro assays to assess antimicrobial or antitumor activity:

  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity assays : MTT/XTT tests on cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SARs) should correlate substituent effects (e.g., methyl vs. cyclohexyl groups) with bioactivity .

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